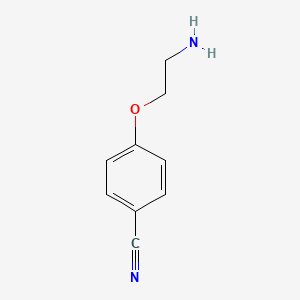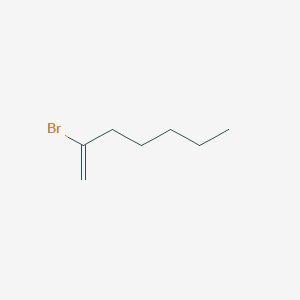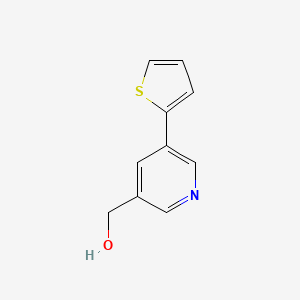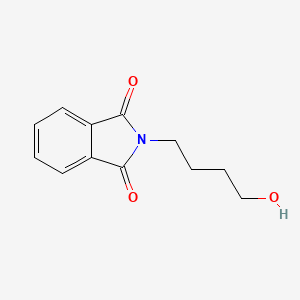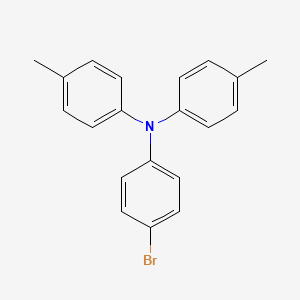
4-Bromo-N,N-di-p-tolylaniline
Übersicht
Beschreibung
4-Bromo-N,N-di-p-tolylaniline is a compound that is structurally related to various N-phenyl amino acids and aromatic imines. While the provided papers do not directly discuss 4-Bromo-N,N-di-p-tolylaniline, they do provide insights into similar compounds and their synthesis, crystal structures, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related N-phenyl amino acids has been achieved using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . This method preserves the chiral integrity of the amino acids, which is a significant aspect when considering the synthesis of any chiral compound, including 4-Bromo-N,N-di-p-tolylaniline. The reaction conditions and the use of these reagents could potentially be adapted for the synthesis of 4-Bromo-N,N-di-p-tolylaniline.
Molecular Structure Analysis
The crystal structure of a related compound, N-(p-methylbenzylidene)-p-bromoaniline, reveals that the molecule contains a central HC=N unit with dihedral angles formed with the adjacent ring systems . This information is useful for understanding the molecular geometry of 4-Bromo-N,N-di-p-tolylaniline, which may also exhibit a similar planar structure with dihedral angles indicative of its conformation.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Bromo-N,N-di-p-tolylaniline, but the synthesis and characterization of similar compounds suggest that 4-Bromo-N,N-di-p-tolylaniline could participate in reactions typical of aromatic amines and brominated compounds. For instance, the bromine atom could be susceptible to nucleophilic substitution reactions, while the amine group could be involved in the formation of amides, imines, or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N,N-di-p-tolylaniline can be inferred from the properties of structurally related compounds. For example, the presence of a bromine atom and an amine group in the molecule would influence its polarity, solubility, and reactivity. The compound's crystalline structure, as seen in similar compounds, suggests that it may exhibit solid-state interactions such as hydrogen bonding or π-π interactions, which could affect its melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Application 1: Solid State Dye Sensitized Solar Cells
- Summary of Application : 4-Bromo-N,N-di-p-tolylaniline is used as a hole transport material (HTM) in solid-state dye-sensitized solar cells (ss-DSSCs). The HTM plays a crucial role in transporting positive charges (holes) from the dye to the electrode, which is a key process in the functioning of ss-DSSCs .
- Methods of Application : The compound is synthesized and characterized, and its function in ss-DSSCs is studied. The electron-donating strength of functional groups is increased systematically, which shifts the oxidation potential and ensuing photocurrent generation and open-circuit voltage of the solar cells .
- Results or Outcomes : The study highlights a significant energy offset required between the Dye – HTM highest occupied molecular orbital (HOMO) energy levels. It is apparent that precise control and tuning of the oxidation potential is a necessity, and usually not achieved with most HTMs developed to date for ss-DSSCs .
Application 2: Determination of Iodine
- Summary of Application : 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, an internal standard is added to a sample in a known amount and then measured using the same procedure as the analyte. The response of the analyte and the internal standard are compared to determine the amount of the analyte in the sample .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJJMJHTXGFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456772 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-di-p-tolylaniline | |
CAS RN |
58047-42-0 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

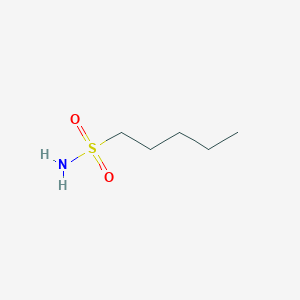
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
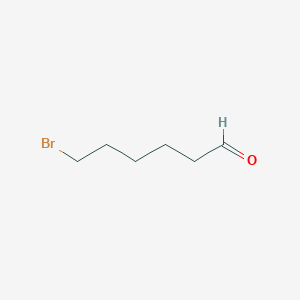
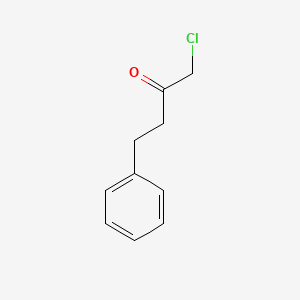
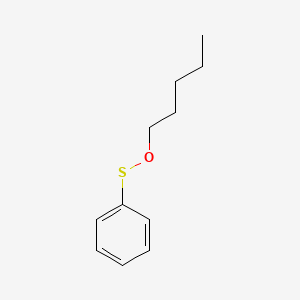
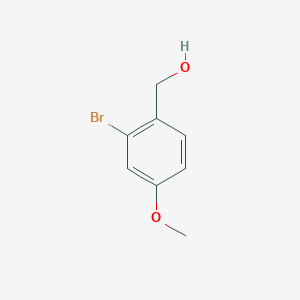
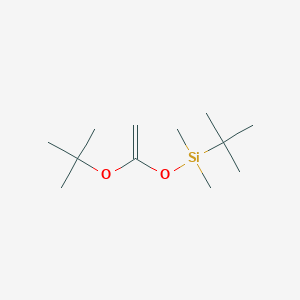
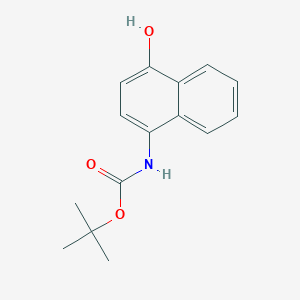
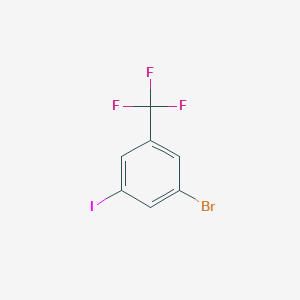
![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
